molecular formula C18H19FN2O4S B5243009 Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate

Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate

Cat. No.: B5243009
M. Wt: 378.4 g/mol
InChI Key: ZTANOAJLAIZRJK-UHFFFAOYSA-N
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Description

Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Coupling Reactions: The final step involves coupling the pyridine ring with the fluorinated benzene ring and the sulfonyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance yield and efficiency. This method allows for precise control over reaction conditions and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the piperidine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the fluorine atom enhances its binding affinity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-yl 4-fluorobenzoate: Lacks the piperidine and sulfonyl groups, making it less versatile.

    4-Fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate:

    Pyridin-3-yl 4-methylbenzoate: Lacks the fluorine and sulfonyl groups, affecting its chemical reactivity and biological activity.

Uniqueness

Pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate is unique due to its combination of a pyridine ring, a fluorinated benzene ring, and a sulfonyl group

Properties

IUPAC Name

pyridin-3-yl 4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-13-6-9-21(10-7-13)26(23,24)17-11-14(4-5-16(17)19)18(22)25-15-3-2-8-20-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTANOAJLAIZRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CN=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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